Ethyl 2-[4-(N-BOC-amino)cyclohexylidene]acetate
Overview
Description
Ethyl 2-[4-(N-BOC-amino)cyclohexylidene]acetate is a chemical compound with the molecular formula C15H25NO4. It is a derivative of cyclohexylidene acetic acid and contains a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-(N-BOC-amino)cyclohexylidene]acetate typically involves the following steps:
Formation of the Cyclohexylidene Intermediate: The starting material, cyclohexanone, undergoes a condensation reaction with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the cyclohexylidene intermediate.
Introduction of the Boc Protecting Group: The intermediate is then reacted with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine to introduce the Boc protecting group.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-(N-BOC-amino)cyclohexylidene]acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The Boc group is removed using trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
Major Products
Hydrolysis: Produces (4-tert-Butoxycarbonylamino-cyclohexylidene)-acetic acid.
Reduction: Produces (4-tert-Butoxycarbonylamino-cyclohexylidene)-ethanol.
Substitution: Produces (4-amino-cyclohexylidene)-acetic acid ethyl ester.
Scientific Research Applications
Ethyl 2-[4-(N-BOC-amino)cyclohexylidene]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-[4-(N-BOC-amino)cyclohexylidene]acetate involves its interaction with specific molecular targets. The Boc protecting group provides stability to the compound, allowing it to undergo various chemical transformations without degradation. The ester group facilitates its incorporation into larger molecular structures, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Ethyl N-Boc-piperidine-4-carboxylate: Similar in structure but contains a piperidine ring instead of a cyclohexylidene ring.
1-Boc-4-bromopiperidine: Contains a bromine atom and a piperidine ring.
N-Boc-hydroxylamine: Contains a hydroxylamine group instead of an ester group.
Uniqueness
Ethyl 2-[4-(N-BOC-amino)cyclohexylidene]acetate is unique due to its cyclohexylidene ring structure and the presence of both Boc and ester functional groups. This combination provides versatility in chemical reactions and makes it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexylidene]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-5-19-13(17)10-11-6-8-12(9-7-11)16-14(18)20-15(2,3)4/h10,12H,5-9H2,1-4H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZQQJJSDCHVBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCC(CC1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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